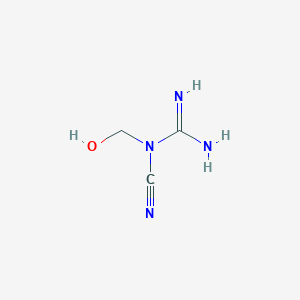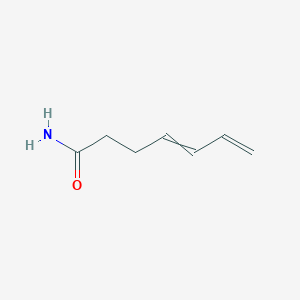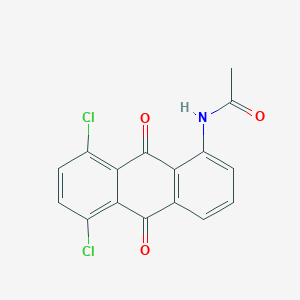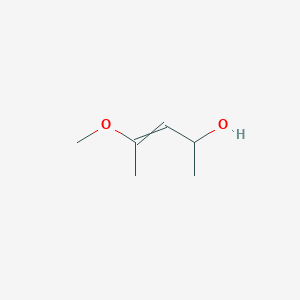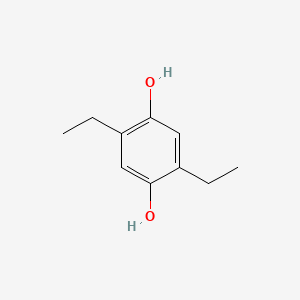
2,5-Diethylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethylbenzene-1,4-diol is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, featuring two ethyl groups and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diethylbenzene-1,4-diol can be synthesized through several methods. One common approach involves the alkylation of hydroquinone (benzene-1,4-diol) with ethyl groups. This can be achieved using Friedel-Crafts alkylation, where hydroquinone reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of zeolite catalysts to achieve high selectivity and yield. The process generally includes the alkylation of benzene derivatives with ethylene, followed by selective oxidation to introduce hydroxyl groups at the desired positions.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,5-Diethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diethylbenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ethyl groups provide hydrophobic character, affecting the compound’s solubility and distribution in different environments.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzene-1,4-diol: Similar structure but with methyl groups instead of ethyl groups.
1,4-Diethylbenzene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Hydroquinone (benzene-1,4-diol): Lacks ethyl groups, resulting in different physical and chemical properties.
Uniqueness
2,5-Diethylbenzene-1,4-diol is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
66146-32-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,5-diethylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
YZDIUKPBJDYTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


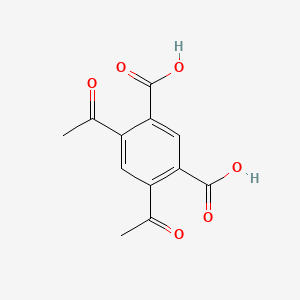
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
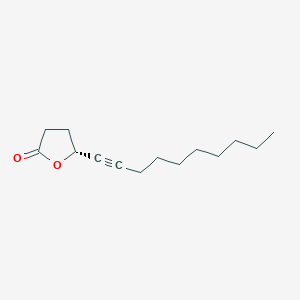
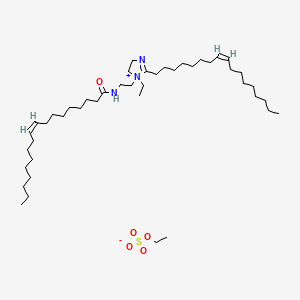
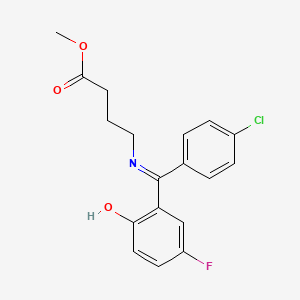
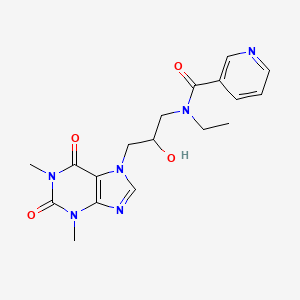
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
